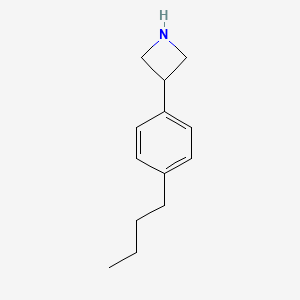
3-(4-Butylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This method involves the use of light to drive the reaction, making it a photochemical process. Another method involves the radical strain-release photocatalysis, which uses an organic photosensitizer to control the energy-transfer process with sulfonyl imines .
Industrial Production Methods
Industrial production of azetidines often involves multicomponent reactions and the use of microwave irradiation to enhance reaction rates and yields. For example, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce functionalized azetidines under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Butylphenyl)azetidine can undergo various types of reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can lead to the formation of substituted azetidines.
Substitution: The azetidine ring can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductions and various oxidizing agents for oxidation reactions. The conditions often involve heating in solvents like dimethyl sulfoxide (DMSO) and the use of bases for cyclization reactions .
Major Products
The major products formed from these reactions include functionalized azetidines and azetidinones, which can be further utilized in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
3-(4-Butylphenyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Azetidines are used as amino acid surrogates and in peptidomimetic chemistry.
Industry: Azetidines are used in polymer synthesis and as chiral templates in various industrial processes.
Wirkmechanismus
The mechanism by which 3-(4-Butylphenyl)azetidine exerts its effects is primarily through its ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including ring-opening and expansion reactions. The molecular targets and pathways involved depend on the specific application, such as its use in drug discovery where it may interact with biological targets like enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings commonly found in many natural products and pharmaceuticals.
Uniqueness
3-(4-Butylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines and piperidines, offering a unique combination of properties for various applications .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3-(4-butylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
MOPBCZTUUWHTFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


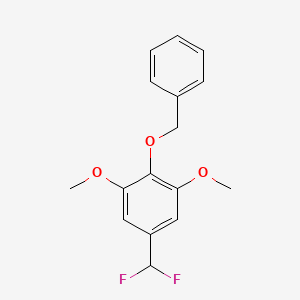
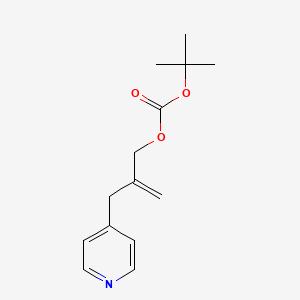
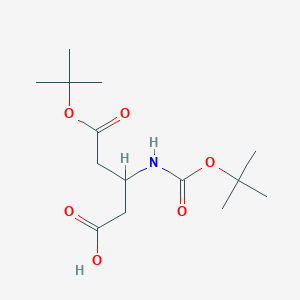
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

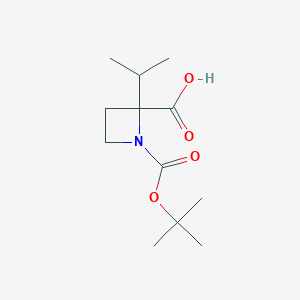
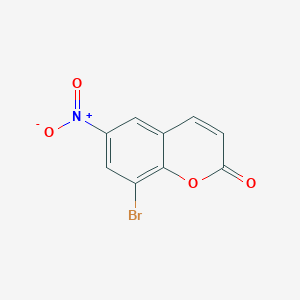
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)
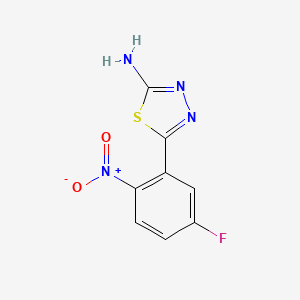
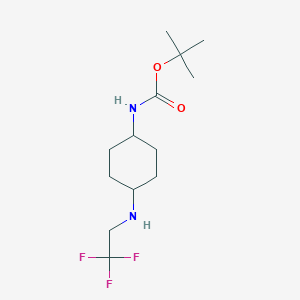
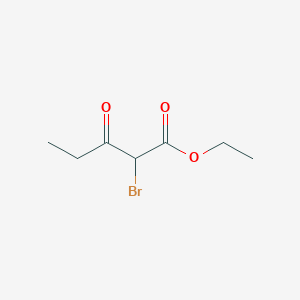
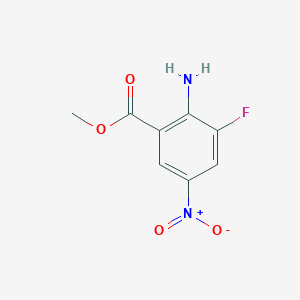

![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)
